

Flow Cytometry Analysis of Immune Cells After STING Modulator-7 Treatment

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Compound of Interest

Compound Name: *STING modulator-7*

Cat. No.: *B14998807*

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

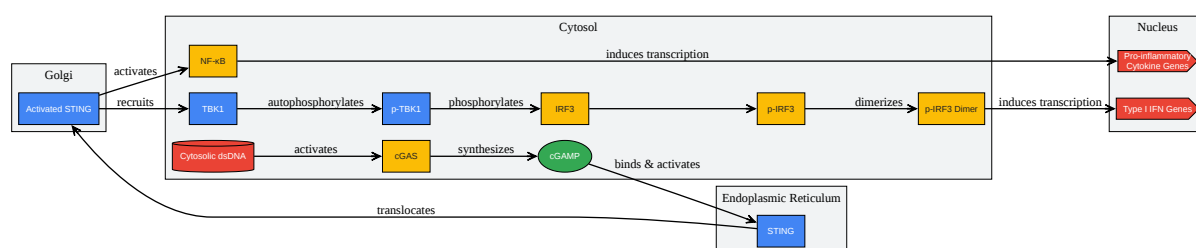
Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. This response is pivotal in anti-viral and anti-tumor immunity. Pharmacological modulation of the STING pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists, in particular, are being investigated for their ability to activate innate immune cells and subsequently prime adaptive anti-tumor responses. This document provides a detailed protocol for the analysis of immune cell populations by flow cytometry following treatment with a novel STING agonist, herein referred to as **STING modulator-7**. The protocols and data presented are representative of the effects observed with STING agonists.

STING Signaling Pathway

The activation of the STING pathway begins with the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum-resident protein. This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING

recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons. Concurrently, STING activation can also lead to the activation of the NF- κ B pathway, resulting in the production of pro-inflammatory cytokines.[1][2]



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Caption: The cGAS-STING signaling pathway.

Expected Immunological Effects of STING Modulator-7

Treatment with a STING agonist like **STING modulator-7** is expected to induce a robust anti-tumor immune response characterized by:

- Activation and Maturation of Dendritic Cells (DCs): STING activation in DCs leads to the upregulation of co-stimulatory molecules such as CD80 and CD86, and MHC class II, enhancing their ability to present antigens and prime T cells.[2][3]

- Enhanced T Cell Priming and Effector Function: Mature DCs migrate to lymph nodes and prime naive CD8+ T cells, leading to their proliferation and differentiation into cytotoxic T lymphocytes (CTLs) capable of killing tumor cells.[3][4]
- Modulation of the Tumor Microenvironment: The production of type I interferons and other cytokines can remodel the tumor microenvironment, promoting the recruitment of immune cells and shifting the balance towards an anti-tumor state.[5]
- Activation of other Immune Cells: STING is expressed in various immune cells, including macrophages, and its activation can lead to their polarization towards a pro-inflammatory M1-like phenotype.[6]

Data Presentation: Expected Changes in Immune Cell Populations

The following tables summarize the anticipated quantitative changes in key immune cell populations and their activation markers after treatment with **STING modulator-7**, based on published data for other STING agonists.

Table 1: Dendritic Cell Maturation in response to **STING Modulator-7**

Cell Population	Marker	Control (% positive)	STING Modulator-7 (% positive)
CD11c+ DCs	CD80	25%	65%
CD11c+ DCs	CD86	30%	75%
CD11c+ DCs	MHC Class II	40%	80%

Table 2: T Cell Activation and Proliferation in response to **STING Modulator-7**

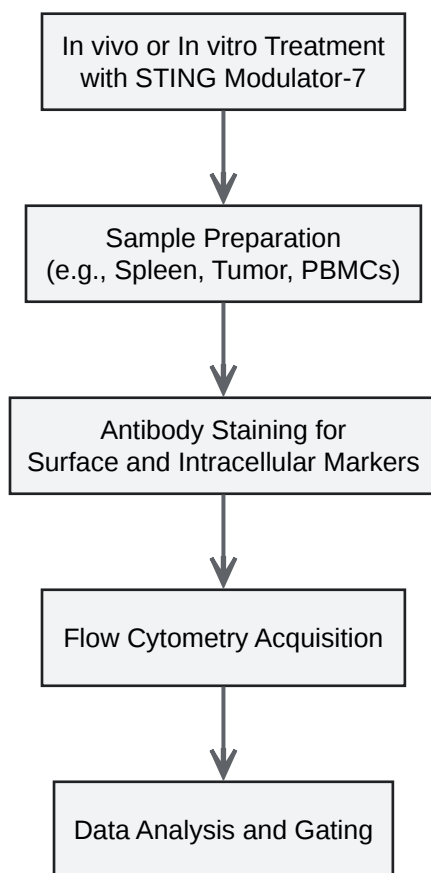
Cell Population	Marker	Control (MFI)	STING Modulator-7 (MFI)
CD8+ T cells	CD69	1500	4500
CD8+ T cells	Granzyme B	800	3200
CD4+ T cells	CD25	2000	5000

Table 3: Myeloid Cell Phenotype in the Tumor Microenvironment after **STING Modulator-7** Treatment

Cell Population	Marker	Control (% of CD45+ cells)	STING Modulator-7 (% of CD45+ cells)
M1 Macrophages (CD11b+ F4/80+ CD86+)	CD86	15%	40%
M2 Macrophages (CD11b+ F4/80+ CD206+)	CD206	50%	25%
Monocytic MDSCs (CD11b+ Ly6C+)	Ly6C	20%	10%

Experimental Protocols

Experimental Workflow



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Caption: General workflow for flow cytometry analysis.

Protocol 1: Preparation of Single-Cell Suspension from Spleen

- Euthanize the mouse according to institutional guidelines.
- Aseptically remove the spleen and place it in a 60 mm dish containing 5 mL of RPMI-1640 medium.
- Gently mash the spleen between the frosted ends of two sterile glass slides to create a single-cell suspension.
- Filter the cell suspension through a 70 μ m cell strainer into a 50 mL conical tube.
- Centrifuge the cells at 300 x g for 5 minutes at 4°C.

- Discard the supernatant and resuspend the cell pellet in 5 mL of ACK lysis buffer to lyse red blood cells. Incubate for 5 minutes at room temperature.
- Add 10 mL of RPMI-1640 to quench the lysis and centrifuge at 300 x g for 5 minutes at 4°C.
- Discard the supernatant and resuspend the cell pellet in 1 mL of FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
- Count the cells and adjust the concentration to 1×10^7 cells/mL.

Protocol 2: Preparation of Single-Cell Suspension from Tumors

- Excise the tumor and place it in a petri dish with 5 mL of RPMI-1640.
- Mince the tumor into small pieces using a sterile scalpel.
- Transfer the minced tumor tissue to a 15 mL conical tube containing 5 mL of digestion buffer (RPMI-1640 with 1 mg/mL collagenase D and 0.1 mg/mL DNase I).
- Incubate at 37°C for 30-45 minutes with intermittent shaking.
- Pipette the digested tissue up and down vigorously to further dissociate the cells.
- Filter the cell suspension through a 70 μ m cell strainer into a 50 mL conical tube.
- Wash the cells with 10 mL of RPMI-1640 and centrifuge at 300 x g for 5 minutes at 4°C.
- Resuspend the cell pellet in FACS buffer and proceed to cell counting.

Protocol 3: Flow Cytometry Staining

- Aliquot 1×10^6 cells in 100 μ L of FACS buffer into a 96-well V-bottom plate or FACS tubes.
- Block Fc receptors by adding an anti-CD16/32 antibody and incubating for 10 minutes at 4°C.

- Add the surface antibody cocktail (see Table 4 for a suggested panel) and incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with 200 µL of FACS buffer, centrifuging at 300 x g for 3 minutes at 4°C between washes.
- (Optional) For intracellular staining: a. Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions. b. Add the intracellular antibody cocktail (e.g., for transcription factors or cytokines) and incubate for 30 minutes at 4°C in the dark. c. Wash the cells twice with permeabilization buffer.
- Resuspend the cells in 200 µL of FACS buffer.
- Acquire the samples on a flow cytometer.

Suggested Flow Cytometry Panel

Table 4: Example Flow Cytometry Panel for Immune Cell Profiling

Marker	Fluorochrome	Target Cell Type/Function
Live/Dead	Zombie Violet	Viability
CD45	BUV395	Pan-leukocyte
CD3	BUV496	T cells
CD4	APC-R700	Helper T cells
CD8	PerCP-Cy5.5	Cytotoxic T cells
CD11b	BV786	Myeloid cells
CD11c	PE-Cy7	Dendritic cells
F4/80	BV605	Macrophages
Ly6G	FITC	Granulocytes
Ly6C	PE	Monocytic cells
CD80	BV711	Co-stimulation (Activation)
CD86	BV421	Co-stimulation (Activation)
MHC Class II	AF700	Antigen presentation
FoxP3	Alexa Fluor 647	Regulatory T cells (intracellular)
pSTING (S366)	PE	STING activation (intracellular)

Note: The choice of fluorochromes should be optimized based on the specific flow cytometer configuration. Appropriate compensation controls are essential for accurate data analysis.

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